molecular formula C23H28FN3O6S B2697931 N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide CAS No. 872987-29-6

N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide

Cat. No. B2697931
CAS RN: 872987-29-6
M. Wt: 493.55
InChI Key: RQANPGRTFKYDTE-UHFFFAOYSA-N
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Description

N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide is a useful research compound. Its molecular formula is C23H28FN3O6S and its molecular weight is 493.55. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic and Structural Analysis

The synthesis and structural analysis of polymers derived from interactions involving sulfone and oxazinan components similar to N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide have been explored. For example, Paventi et al. (1996) elaborated on the synthesis and spectroscopic elucidation of polymers resulting from the reaction between specific phenyl sulfone and oxazinan derivatives, highlighting the potential of such compounds in creating novel polymeric materials with unique properties (Paventi, Chan, & Hay, 1996).

Antiandrogenic Activity

Compounds bearing structural similarities to this compound, particularly those involving sulfone groups attached to phenyl rings, have been investigated for their antiandrogenic activities. Tucker, Crook, and Chesterson (1988) synthesized and assessed the structure-activity relationships of derivatives showing significant promise in the treatment of androgen-responsive conditions, demonstrating the potential therapeutic applications of such molecules (Tucker, Crook, & Chesterson, 1988).

Herbicidal Efficacy

The herbicidal activities of triazolinone derivatives, which share common functional groups with this compound, have been a subject of research. Luo et al. (2008) designed and synthesized novel triazolinone derivatives, demonstrating significant herbicidal activity against broadleaf weeds in rice fields, indicative of the agricultural applications of such chemical structures (Luo, Jiang, Wang, Chen, & Yang, 2008).

Biocompatible Polymer Design

Research into the development of biocompatible polymers for medical applications has utilized sulfonylimide initiators similar to those found in the structure of this compound. Hayashi and Takasu (2015) explored the synthesis of electrophoretic and biocompatible poly(2-oxazoline)s, demonstrating the versatility and potential of these compounds in biomedical engineering and drug delivery systems (Hayashi & Takasu, 2015).

properties

IUPAC Name

N'-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O6S/c1-16-14-18(24)6-9-20(16)34(30,31)27-12-3-13-33-21(27)15-26-23(29)22(28)25-11-10-17-4-7-19(32-2)8-5-17/h4-9,14,21H,3,10-13,15H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQANPGRTFKYDTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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